molecular formula C24H44ClN B098268 Benzyldimethyl(pentadecyl)ammonium chloride CAS No. 16576-96-8

Benzyldimethyl(pentadecyl)ammonium chloride

Cat. No.: B098268
CAS No.: 16576-96-8
M. Wt: 382.1 g/mol
InChI Key: XRHGZAYWUIJBOD-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyldimethyl(pentadecyl)ammonium chloride typically involves the quaternization of dimethylbenzylamine with pentadecyl chloride. The reaction is carried out in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction can be represented as follows:

C6H5CH2N(CH3)2+C15H31ClC6H5CH2N(CH3)2C15H31Cl\text{C}_6\text{H}_5\text{CH}_2\text{N(CH}_3\text{)}_2 + \text{C}_15\text{H}_31\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N(CH}_3\text{)}_2\text{C}_15\text{H}_31\text{Cl} C6​H5​CH2​N(CH3​)2​+C1​5H3​1Cl→C6​H5​CH2​N(CH3​)2​C1​5H3​1Cl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

Benzyldimethyl(pentadecyl)ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or halides. The reaction conditions often include aqueous or alcoholic solvents and mild temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the benzyl group.

    Reduction Reactions: Reducing agents such as sodium borohydride can reduce the benzyl group to a methyl group.

Major Products Formed

Scientific Research Applications

Benzyldimethyl(pentadecyl)ammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial action of benzyldimethyl(pentadecyl)ammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This compound targets a wide range of microorganisms, including bacteria, fungi, and viruses.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium chloride: Used as a surfactant and antiseptic.

    Dodecylbenzenesulfonic acid: A surfactant with strong detergent properties.

Uniqueness

Benzyldimethyl(pentadecyl)ammonium chloride is unique due to its long alkyl chain, which enhances its surfactant properties and antimicrobial efficacy. This makes it particularly effective in applications requiring strong antimicrobial action and surface activity .

Properties

IUPAC Name

benzyl-dimethyl-pentadecylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(2,3)23-24-20-17-16-18-21-24;/h16-18,20-21H,4-15,19,22-23H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHGZAYWUIJBOD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937126
Record name N-Benzyl-N,N-dimethylpentadecan-1-aminium chloride
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Molecular Weight

382.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16576-96-8
Record name Benzenemethanaminium, N,N-dimethyl-N-pentadecyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16576-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyldimethyl(pentadecyl)ammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016576968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl-N,N-dimethylpentadecan-1-aminium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyldimethyl(pentadecyl)ammonium chloride
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